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molecular formula C13H15F3N2 B8724575 4-[(2,2-Dimethylpropyl)amino]-2-(trifluoromethyl)benzonitrile CAS No. 821777-34-8

4-[(2,2-Dimethylpropyl)amino]-2-(trifluoromethyl)benzonitrile

Cat. No. B8724575
M. Wt: 256.27 g/mol
InChI Key: VVLDRTJYBABIAO-UHFFFAOYSA-N
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Patent
US07834063B2

Procedure details

Synthesized as described in Example 1A from 4-fluoro-2-(trifluoromethyl)benzonitrile and neopentylamine: MS (El) m/z 256 (M+, 9%), 239 ({[M−H]—CH3}+, 32%), 199 ([M-tbutyl]+, 78%), 179 ([M-neopentylamine]+, 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
[M−H]—CH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
M-neopentylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:3]=1.[CH2:14]([NH2:19])[C:15]([CH3:18])([CH3:17])[CH3:16]>>[CH3:16][C:15]([CH3:18])([CH3:17])[CH2:14][NH:19][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C#N)C=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)N
Step Three
Name
[M−H]—CH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
M-neopentylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized

Outcomes

Product
Name
Type
Smiles
CC(CNC1=CC(=C(C#N)C=C1)C(F)(F)F)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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